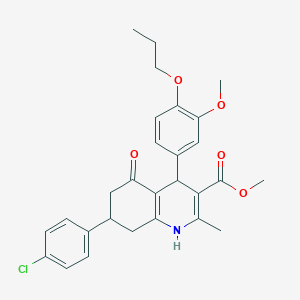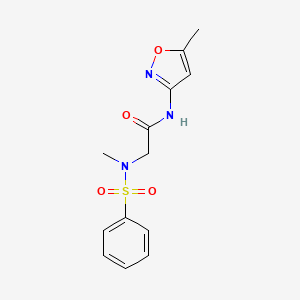![molecular formula C26H35F3N2O B5123618 2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B5123618.png)
2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes tert-butyl groups and a trifluoromethyl phenyl piperazine moiety. It is primarily used in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where phenol is alkylated with isobutylene in the presence of a strong acid catalyst like triflic acid or zeolites . This reaction introduces the tert-butyl groups into the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by further functionalization steps to introduce the piperazine and trifluoromethyl phenyl groups. The specific conditions and reagents used can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects, including antioxidant and anticancer properties, is ongoing.
Industry: It is used in the production of antioxidants and UV absorbers for various materials.
Mechanism of Action
The mechanism by which 2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The piperazine moiety may interact with specific receptors or enzymes, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: A simpler compound with similar antioxidant properties.
2,6-Ditert-butyl-4-methylphenol: Known for its use as an antioxidant in various applications.
2,4-Ditert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV absorber in cosmetics and personal care products.
Uniqueness
2,4-Ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol stands out due to its trifluoromethyl phenyl piperazine moiety, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3N2O/c1-24(2,3)20-14-18(23(32)22(16-20)25(4,5)6)17-30-10-12-31(13-11-30)21-9-7-8-19(15-21)26(27,28)29/h7-9,14-16,32H,10-13,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXSOJGJGYFYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide](/img/structure/B5123540.png)
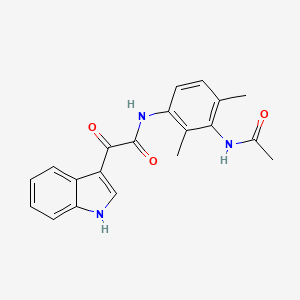
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
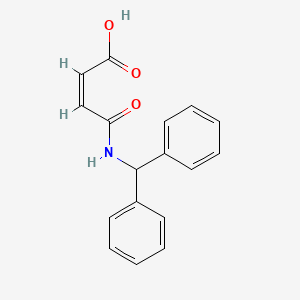
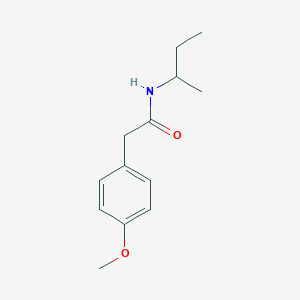
![2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5123596.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)
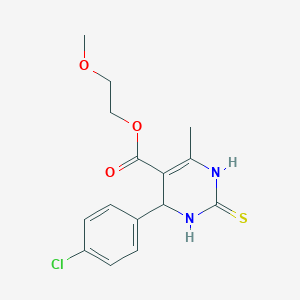
![2-Chloro-N-[2-(dipropylcarbamoyl)phenyl]benzamide](/img/structure/B5123607.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![N-[(4-propan-2-ylphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5123626.png)
